(3-CHLOROPROPANESULFONYL)BENZENE
CAS No.:
Cat. No.: VC14437553
Molecular Formula: C9H11ClO2S
Molecular Weight: 218.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClO2S |
|---|---|
| Molecular Weight | 218.70 g/mol |
| IUPAC Name | 3-chloropropylsulfonylbenzene |
| Standard InChI | InChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
| Standard InChI Key | YRFGJZXFUZOMGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCCl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(3-Chloropropanesulfonyl)benzene features a benzene ring (C₆H₅) bonded to a sulfonyl group (-SO₂-) that is further connected to a 3-chloropropane chain (-CH₂CH₂CH₂Cl). The sulfonyl group introduces electron-withdrawing characteristics, while the chloropropane moiety adds steric bulk and halogenated reactivity. The molecular formula is C₉H₁₁ClO₂S, with a molecular weight of 218.7 g/mol .
Systematic Nomenclature
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IUPAC Name: 3-Chloropropyl(phenyl)sulfone
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Alternative Names:
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Benzene-1-sulfonyl-3-chloropropane
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3-Chloropropane-1-sulfonylbenzene
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The compound’s naming follows IUPAC guidelines, prioritizing the sulfonyl group’s position relative to the chloropropane chain.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (3-chloropropanesulfonyl)benzene derives from methodologies used for analogous sulfonyl chlorides. A patent by US3641140A outlines a scalable approach for chloroalkane sulfonyl chlorides, adaptable to this compound:
Reaction of Sultones with Thionyl Chloride
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Substrate: 1,3-Propanesultone (a cyclic sulfonic ester).
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Reagents: Thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF).
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Conditions:
The reaction proceeds via nucleophilic attack of thionyl chloride on the sultone, followed by ring opening and sulfonyl chloride formation.
Post-Synthesis Functionalization
The resultant 3-chloropropane sulfonyl chloride (ClCH₂CH₂CH₂SO₂Cl) is subsequently coupled to benzene under Friedel-Crafts conditions (AlCl₃ catalyst) to install the aromatic ring.
Industrial Production Challenges
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Purity Control: Vacuum distillation (e.g., 70–73°C at 0.1 mmHg ) is critical to isolate the product from byproducts like phosphorus oxychloride.
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Catalyst Optimization: Hexamethylphosphoric triamide (HMPA) or tetramethylurea enhances reaction efficiency .
Physical and Chemical Properties
Physicochemical Data
Reactivity Profile
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Nucleophilic Substitution: The sulfonyl chloride group (-SO₂Cl) reacts with amines to form sulfonamides or with alcohols to yield sulfonate esters.
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Thermal Stability: Decomposes above 200°C, releasing HCl and sulfur oxides.
Applications in Industry and Research
Pharmaceutical Intermediates
(3-Chloropropanesulfonyl)benzene serves as a precursor to sulfonamide drugs, leveraging its ability to form stable covalent bonds with biological targets. For example, it could be used in synthesizing protease inhibitors or antibacterial agents .
Agrochemical Development
The compound’s halogenated chain enhances lipophilicity, making it suitable for pesticide formulations. Patent US3641140A highlights its utility in creating plant-protective agents resistant to hydrolysis.
Polymer Chemistry
Incorporating the sulfonyl group into polymers improves thermal stability and solvent resistance, valuable for high-performance materials like ion-exchange resins.
Future Perspectives
Green Synthesis Innovations
Exploring solvent-free reactions or biocatalytic methods could reduce reliance on toxic reagents like thionyl chloride.
Advanced Applications
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Drug Delivery Systems: Functionalizing nanoparticles with sulfonyl groups for targeted therapy.
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Electrolyte Additives: Enhancing ionic conductivity in lithium-sulfur batteries.
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